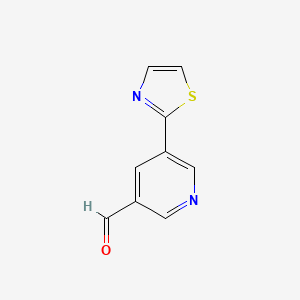
2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid is an organic compound with the molecular formula C8H10N2O3 It is a pyrimidine derivative, which means it contains a six-membered ring with nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method is the reaction of 2-chloro-4-carboxypyrimidine with 1-methoxyethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .
化学反应分析
Types of Reactions
2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of derivatives with different functional groups .
科学研究应用
2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
相似化合物的比较
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid: This compound has a similar carboxylic acid group but a different ring structure.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine core but have different substituents.
Thieno[2,3-d]pyrimidine derivatives: These compounds have a fused thiophene ring, making them structurally similar but with different electronic properties.
Uniqueness
2-(1-Methoxyethyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group can influence its solubility, reactivity, and binding affinity to molecular targets, making it a valuable compound for various applications .
属性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC 名称 |
2-(1-methoxyethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5(13-2)7-9-4-3-6(10-7)8(11)12/h3-5H,1-2H3,(H,11,12) |
InChI 键 |
SIGYJWWJTXQSCR-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC=CC(=N1)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Oxaspiro[5.6]dodec-9-en-1-one](/img/structure/B13168917.png)



![3-[(Pyrrolidin-1-yl)methyl]azepane](/img/structure/B13168935.png)

![4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole](/img/structure/B13168963.png)

![1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one](/img/structure/B13168966.png)

![(2E)-3-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13168984.png)

